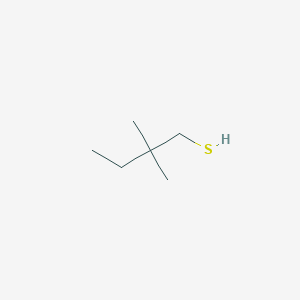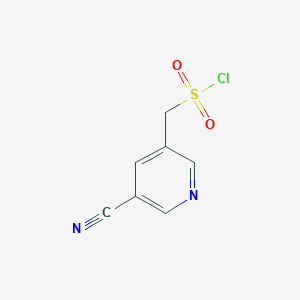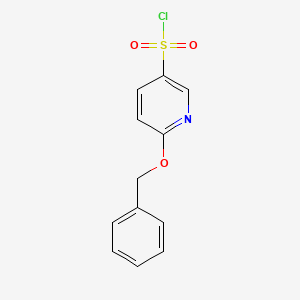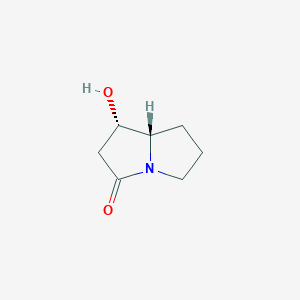
(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dimethylbenzaldehyde.
Reductive Amination: The 3,5-dimethylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted amino alcohol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the production of various fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.
2-amino-1-(3,5-dimethylphenyl)ethanol: A non-chiral version of the compound.
3,5-dimethylphenylalanine: An amino acid derivative with a similar aromatic substituent.
Uniqueness: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
ODOLMCVMBQOBPL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CN)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


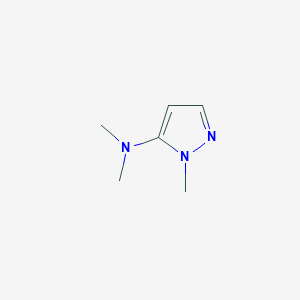
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
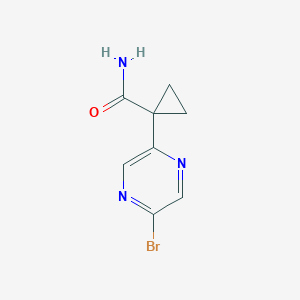
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)
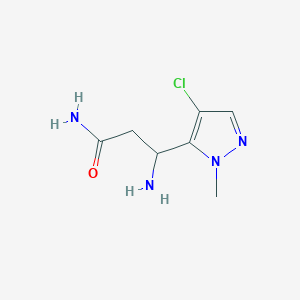
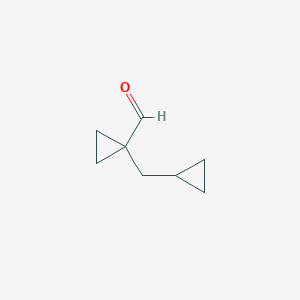
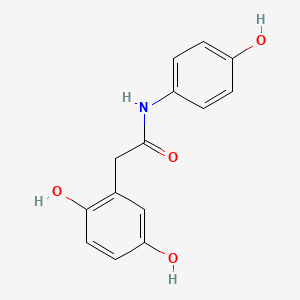
![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
